Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Synthetic Chemistry Medicinal Chemistry Building Block

This 6-bromo derivative is the preferred building block for generating diverse pyrrolo[1,2-a]pyrazine libraries via palladium-catalyzed cross-coupling. The pre-installed bromine eliminates the need for in-house bromination (typically 57% yield), saving time and resources. Unlike the unhalogenated parent, this compound provides a critical reactive handle for parallel synthesis. Ideal for antimicrobial and kinase inhibitor SAR programs.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 588720-62-1
Cat. No. B1629959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
CAS588720-62-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=CC=C2Br)C=N1
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-7(5-12-8)3-4-9(13)11/h3-6H,2H2,1H3
InChIKeyOUVGPYXZIPFYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromopyrrolo[1,2-a]pyrazine-3-carboxylate: Core Scaffold, Synthetic Route, and Procurement Context


Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CAS 588720-62-1) is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class, a scaffold recognized for diverse biological activities including antimicrobial, antifungal, antiviral, and kinase inhibition [1]. The compound features a pyrrolo[1,2-a]pyrazine core with a bromine atom at the 6-position and an ethyl ester at the 3-position . It is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research, with a reported synthetic route achieving a yield of 57% via N-bromosuccinimide (NBS) bromination of the parent ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate .

Why Ethyl 6-Bromopyrrolo[1,2-a]pyrazine-3-carboxylate Cannot Be Replaced by Unhalogenated or Alternative Halogenated Analogs


Generic substitution of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with its unhalogenated parent (ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate) or alternative halogenated derivatives is not scientifically equivalent. The C6 bromine atom serves as a critical reactive handle for downstream synthetic diversification via cross-coupling reactions (e.g., Suzuki, Stille, Negishi) [1], while also contributing distinct steric and electronic properties that can influence biological target engagement [2]. Class-level evidence indicates that halogen identity (Br vs. Cl vs. I) modulates both reactivity in metal-catalyzed transformations and pharmacological activity [3], making direct analog substitution without revalidation of synthetic routes or biological profiles inappropriate.

Ethyl 6-Bromopyrrolo[1,2-a]pyrazine-3-carboxylate: Comparative Evidence for Informed Procurement


Synthetic Efficiency: Direct NBS Bromination Route with Quantified Yield

The synthesis of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate from its unhalogenated parent (ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate) proceeds via N-bromosuccinimide (NBS) bromination in dichloromethane, affording the target compound in 57% isolated yield . In contrast, the unhalogenated parent compound is commercially available but lacks the reactive bromine handle necessary for downstream cross-coupling diversification, which requires additional synthetic steps to install a halogen equivalent, thereby reducing overall process efficiency and increasing cost.

Synthetic Chemistry Medicinal Chemistry Building Block

Scaffold Biological Activity Profile: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine

According to a 2021 comprehensive review, pyrrolo[1,2-a]pyrazine derivatives exhibit more pronounced antibacterial, antifungal, and antiviral activities compared to 5H-pyrrolo[2,3-b]pyrazine derivatives, which show greater activity on kinase inhibition [1]. This class-level differentiation is relevant because the 6-bromo substitution pattern on the pyrrolo[1,2-a]pyrazine core (present in the target compound) retains the scaffold's intrinsic antimicrobial activity profile while the bromine atom provides a synthetic handle for further optimization.

Antimicrobial Antifungal Antiviral

Halogen Impact on Anticancer Activity: Brominated vs. Non-Brominated Pyrrolo[1,2-a]pyrazines

A 2020 study of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives identified compound 3h (containing a 4-bromophenyl substituent) as having potent anticancer activity with IC50 values of 1.18 ± 0.05 μM against PC-3 prostate cancer cells and 1.95 ± 0.04 μM against MCF-7 breast cancer cells [1]. In contrast, the 2019 study by Kim et al. demonstrated that halogen substitution at the ortho-position of the aromatic ring in pyrrolo[1,2-a]pyrazine derivatives (compounds 6t-w) abolished inhibitory activity against U937 lymphoma cells, while methoxy-substituted analog 6b showed strong inhibition [2]. These findings collectively indicate that bromine substitution in pyrrolo[1,2-a]pyrazines can dramatically alter anticancer potency in a context-dependent manner.

Anticancer Medicinal Chemistry SAR

Synthetic Versatility: Palladium-Catalyzed Cross-Coupling of 6-Bromo Derivatives

The 6-bromo substituent on the pyrrolo[1,2-a]pyrazine scaffold enables efficient palladium-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions to generate 6-substituted and 6,8-disubstituted derivatives in good to moderate yields [1]. This reactivity is specifically enabled by the bromine atom; the unhalogenated parent compound (ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate) cannot undergo these transformations without prior halogenation. The study demonstrated successful coupling with various arylboronic acids and heteroaryl halides, establishing the 6-bromo derivative as a versatile synthetic intermediate for library construction.

Cross-Coupling Suzuki Reaction Medicinal Chemistry

Purity and Availability: Commercial Supply with 98% Purity Specification

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is commercially available from multiple suppliers with a specified minimum purity of 98% . In contrast, the unhalogenated parent ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is typically supplied at 95% purity . The higher purity specification for the brominated derivative reduces the need for additional purification steps prior to use in sensitive reactions, potentially lowering overall procurement and processing costs.

Chemical Procurement Quality Control Building Block

Ethyl 6-Bromopyrrolo[1,2-a]pyrazine-3-carboxylate: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of 6-Aryl/Amino-Substituted Pyrrolo[1,2-a]pyrazine Libraries via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent serves as an electrophilic partner for Suzuki, Stille, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling efficient generation of diverse 6-substituted pyrrolo[1,2-a]pyrazine libraries [1]. This application is directly supported by the demonstrated synthetic utility of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines in palladium-catalyzed transformations [1], and is the primary value proposition for procuring this brominated building block.

Antimicrobial Discovery Programs Targeting Pyrrolo[1,2-a]pyrazine Scaffolds

The pyrrolo[1,2-a]pyrazine scaffold exhibits class-level enrichment in antibacterial, antifungal, and antiviral activities relative to the 5H-pyrrolo[2,3-b]pyrazine regioisomer [2]. Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate provides an entry point to this biologically active scaffold with a synthetic handle for further optimization, making it a suitable starting material for antimicrobial lead discovery efforts.

Structure-Activity Relationship (SAR) Studies of Halogenated Pyrrolo[1,2-a]pyrazines in Oncology

Brominated pyrrolo[1,2-a]pyrazine derivatives have demonstrated measurable anticancer activity in multiple cell lines, including sub-micromolar potency in prostate and breast cancer models [3]. However, the 2019 study by Kim et al. showed that halogen substitution at certain positions can abolish activity in lymphoma cells [4], highlighting the context-dependent nature of halogen effects. Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate serves as a foundational building block for systematic SAR exploration of bromine positioning and subsequent diversification in anticancer programs.

Efficient Synthesis of 6-Substituted Derivatives via One-Step NBS Bromination Route

For laboratories that require the 6-bromo derivative but have access to the unhalogenated parent compound (ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate), the 57% yield NBS bromination protocol provides a direct synthetic route . However, procurement of the pre-brominated compound eliminates this synthetic step entirely, reducing labor, solvent use, and waste, and is preferable for programs with limited synthetic capacity or those requiring immediate access to the brominated intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.